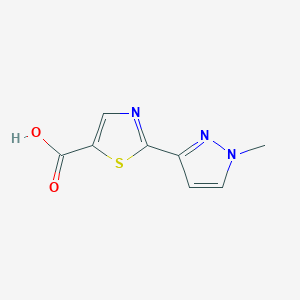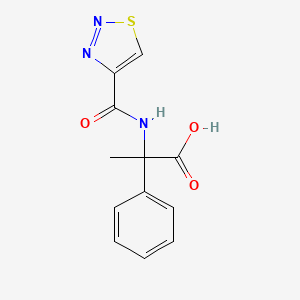![molecular formula C9H15N3OS B7589728 1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTAC, and it has unique properties that make it a promising candidate for use in different areas of research.
作用機序
The mechanism of action of MTAC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
MTAC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines in the body, which can help reduce inflammation. It has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, MTAC has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using MTAC in lab experiments is its unique properties. It has been found to exhibit a wide range of biological activities, making it a versatile compound for use in different types of studies. However, one of the limitations of using MTAC is its high cost. This can make it difficult for researchers with limited funding to conduct studies using this compound.
将来の方向性
There are several future directions for research on MTAC. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that MTAC has the ability to reduce the production of beta-amyloid, which is a protein that is associated with the development of Alzheimer's disease. Additionally, there is potential for the use of MTAC in the treatment of other neurodegenerative diseases.
Conclusion:
In conclusion, MTAC is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has unique properties that make it a promising candidate for use in different areas of research. While there is still much to learn about this compound, the research conducted so far has shown promising results, making it an exciting area of study for future research.
合成法
MTAC can be synthesized using various methods. One of the most common methods is the reaction between 3-methyl-1,2,4-thiadiazole-5-carbaldehyde and cyclopentan-1-amine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to obtain the final product, MTAC.
科学的研究の応用
MTAC has potential applications in various fields of scientific research. One of the areas where it has been extensively studied is in the field of medicinal chemistry. MTAC has been found to exhibit antimicrobial, anti-inflammatory, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
1-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-7-11-8(14-12-7)10-6-9(13)4-2-3-5-9/h13H,2-6H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLGIOQYIRXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)

![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)






![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)